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Compound of Interest

Compound Name:
1-Methyl-1H-indazole-6-

carbonitrile

Cat. No.: B1602944 Get Quote

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern

medicinal chemistry.[1] Its rigid, bicyclic structure and ability to participate in various non-

covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with

biological targets.[1] Consequently, indazole derivatives have demonstrated a vast range of

pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial

properties.[1] The strategic functionalization of this core, as seen in 1-Methyl-1H-indazole-6-
carbonitrile, is a critical step in the development of novel therapeutics.

Physicochemical and Structural Properties
1-Methyl-1H-indazole-6-carbonitrile is a solid compound at room temperature, possessing

the key structural features and physicochemical properties summarized below.[2] The N-

methylation at the 1-position precludes the tautomerism often seen in N-H indazoles, providing

a single, stable isomer for synthetic manipulations.[3]

Table 1: Physicochemical Properties of 1-Methyl-1H-indazole-6-carbonitrile
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Property Value Source(s)

Molecular Formula C₉H₇N₃ [2][4]

Molecular Weight 157.17 g/mol [2]

CAS Number 267413-29-6 [2]

Appearance Solid [2]

Predicted XlogP 1.8 [4]

Monoisotopic Mass 157.0640 Da [4]

Figure 1: Chemical Structure of 1-Methyl-1H-indazole-6-carbonitrile

Spectroscopic Analysis (Predicted and
Comparative)
While a publicly available, fully assigned experimental spectrum for this specific molecule is

scarce, its spectral characteristics can be reliably predicted based on established principles

and data from closely related analogs.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region corresponding to the protons on the benzene ring. A singlet for the C3-H proton

should appear downfield. The protons at C4, C5, and C7 will exhibit characteristic doublet or

doublet-of-doublets splitting patterns. A sharp singlet corresponding to the three protons of

the N-methyl group will be visible in the aliphatic region, typically around 3.8-4.2 ppm.

¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is

expected in the 115-120 ppm range. Aromatic carbons will resonate between 110-145 ppm.

The N-methyl carbon will appear upfield, typically around 35-40 ppm. General ¹³C NMR data

for indazoles confirms these expected ranges.[3]

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular

formula. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺

(m/z 158.07128) and [M+Na]⁺ (m/z 180.05322), have been calculated and can be used to

aid in identification.[4]
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Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N)

stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will

also be present. The spectrum of the analogous 3-phenyl-1H-indazole-6-carbonitrile shows a

strong nitrile peak in this region.[5]

Synthesis Strategy and Methodology
A robust and logical synthesis of 1-Methyl-1H-indazole-6-carbonitrile can be designed from

commercially available precursors using well-established, high-yielding reactions. The following

three-step sequence represents a reliable and scalable approach.

6-Bromo-1H-indazole N-Methylation

  Base (e.g., K₂CO₃)
  MeI, DMF   6-Bromo-1-methyl-1H-indazole Pd-Catalyzed Cyanation

  K₄[Fe(CN)₆], Pd₂(dba)₃
  Xantphos, DMAc/H₂O  

1-Methyl-1H-indazole-6-carbonitrile

Click to download full resolution via product page

Figure 2: Proposed Synthetic Workflow

Step 1: N-Methylation of 6-Bromo-1H-indazole
Causality: The first step involves the selective methylation of the indazole nitrogen. Using a

mild base like potassium carbonate ensures deprotonation of the more acidic N1 proton without

promoting unwanted side reactions. A polar aprotic solvent like DMF facilitates the Sₙ2 reaction

with methyl iodide. This strategy is standard for achieving N-alkylation on the indazole scaffold.

[6]

Protocol:

To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide

(DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

Stir the suspension at room temperature for 30 minutes.

Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-

MS.
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Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to

precipitate the product.

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to

yield 6-bromo-1-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation
Causality: The conversion of the aryl bromide to a nitrile is efficiently achieved via palladium-

catalyzed cyanation. This protocol is adapted from a highly reliable Organic Syntheses

procedure.[7] Potassium ferrocyanide (K₄[Fe(CN)₆]) is used as a non-toxic, stable, and

effective cyanide source. The choice of a bulky phosphine ligand like Xantphos is critical; it

promotes the reductive elimination step and prevents catalyst deactivation, leading to high

catalyst turnover and excellent yields.[7] A mixed solvent system of DMAc/water is often used

to ensure solubility of both the organic substrate and the inorganic cyanide salt.

Protocol:

To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide

trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and

Xantphos (2-4 mol%).

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

Add degassed dimethylacetamide (DMAc) and water (typically a 4:3 ratio, ~0.4 M).

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring for

completion.

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to afford pure 1-Methyl-1H-indazole-6-carbonitrile.
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Chemical Reactivity and Synthetic Utility
The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amines,

carboxylic acids, aldehydes, and ketones.[8] For drug development professionals, the

conversion to primary amines and carboxylic acids is of paramount importance.

Reduction to (1-Methyl-1H-indazol-6-yl)methanamine
Causality: The reduction of the nitrile to a primary amine provides a crucial synthetic handle for

introducing the indazole core into larger molecules via amide bond formation, reductive

amination, or urea formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent

that effectively and cleanly reduces nitriles to primary amines.[8][9] The reaction proceeds via

two successive hydride additions to the nitrile carbon.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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